[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride
Description
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride is an organic amine hydrochloride featuring a phenoxyphenoxy-ethyl backbone. The compound consists of two phenyl rings linked by ether oxygen atoms, with an ethylamine group attached to one phenyl ring and a hydrochloride counterion (Fig. 1). It is primarily utilized as a pharmaceutical intermediate, though specific biological activities remain underexplored in the provided literature .
Properties
IUPAC Name |
2-(3-phenoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-9-10-16-13-7-4-8-14(11-13)17-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWJIINFZUJROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(3-Phenoxyphenoxy)ethanol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a more oxidized product.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in various biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethylamine Derivatives with Phenoxy/Aryloxy Substituents
Compounds with ethylamine backbones modified by phenoxy or aryloxy groups are common in medicinal chemistry. Key examples include:
Structural Insights :
Piperidine-Based Amine Hydrochlorides with Aromatic Substituents
Piperidine derivatives with aromatic substituents, such as those in , exhibit distinct pharmacological profiles:
Comparison with Target Compound :
- The target compound lacks the piperidine ring but shares aromatic ether moieties with GZ-273B. Piperidine derivatives generally exhibit enhanced rigidity and bioavailability, whereas the flexible ethylamine chain in the target compound may allow for broader conformational adaptability.
Substituted α-Phenylethylaminium Salts
describes α-phenylethylaminium chlorides, such as 2-(4-hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride, which form hydrogen-bonded networks via NH₃⁺ and Cl⁻ interactions. These compounds are used in nanotechnology and ionic liquids .
Physicochemical and Functional Differences
Solubility and Stability
- Hydrophilicity: Methoxy-substituted derivatives (e.g., benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine) exhibit higher water solubility than the phenoxyphenoxy-substituted target compound due to reduced steric hindrance and increased polarity .
- Acid-Base Properties : The hydrochloride salt form enhances aqueous solubility across all compounds, but the pKa of the amine group varies with substituents. Electron-withdrawing groups (e.g., in GZ-274B with fluorophenyl substituents) lower amine basicity, affecting protonation states .
Biological Activity
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride is a compound with significant potential in various biological applications due to its unique chemical structure and properties. With the molecular formula C14H16ClNO2, it has been studied for its interactions with biological systems, particularly in the context of inflammation and enzymatic inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The synthesis of this compound typically involves the reaction of 2-(3-Phenoxyphenoxy)ethanol with ammonia or an amine under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity. Notably, it has shown potential as a COX-2 inhibitor, which is relevant in the management of inflammatory conditions.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, derivatives have demonstrated significant inhibition of paw thickness and weight in inflammatory models, with reductions in TNF-α and PGE-2 levels indicating effective modulation of inflammatory pathways .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |
|---|---|---|---|
| [2-(3-Phenoxyphenoxy)ethyl]amine derivative | 63.35 | 61.04 | 60.58 |
| Control (Mefenamic Acid) | 50.00 | 50.00 | 50.00 |
Enzymatic Inhibition
The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. Research indicates that certain derivatives exhibit moderate to potent inhibitory effects against COX-2, with IC50 values ranging from 0.06 ± 0.01 μM to 0.97 ± 0.06 μM .
Table 2: COX-2 Inhibition Data
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 0.06 ± 0.01 | 111.53 |
| Compound B | 0.09 ± 0.01 | 133.34 |
| Celecoxib | 1.98 ± 0.02 | 298.6 |
Case Studies
- In Vivo Studies : In animal models, the administration of this compound resulted in a significant decrease in inflammation markers and improvement in symptoms associated with inflammatory diseases.
- Toxicological Assessments : Comprehensive safety profiling has been conducted, assessing renal and liver function alongside histological evaluations to ensure that the compound does not induce adverse effects at therapeutic doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
